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Compound of Interest

Compound Name:
Methyl 1-benzyl-1H-1,2,3-triazole-

5-carboxylate

Cat. No.: B11776193 Get Quote

Executive Summary
Benzyl triazole carboxylates represent a versatile pharmacophore in medicinal chemistry,

leveraging the 1,2,3-triazole ring as a bioisostere for amide bonds and a rigid linker that orients

substituents in 3D space.[1] While often utilized as synthetic intermediates for carboxamides,

the carboxylate (ester/acid) derivatives themselves exhibit potent biological activities,

particularly in

-glucosidase inhibition (antidiabetic), antimicrobial applications, and cytotoxicity against specific
cancer lines.[1]

This guide dissects the molecular interactions driving these activities, providing a rational

design framework for optimizing this scaffold.[1]

Chemical Space & Synthesis
The synthesis of benzyl triazole carboxylates relies on "Click Chemistry," specifically the

Huisgen 1,3-dipolar cycloaddition.[1] This pathway is preferred for its high regioselectivity

(yielding the 1,4-disubstituted isomer) and tolerance of diverse functional groups.

Synthetic Workflow
The core protocol involves the reaction of substituted benzyl azides with alkyl propiolates

(alkynyl esters).
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Figure 1: General synthetic pathway for benzyl triazole carboxylates via CuAAC.

Experimental Protocol: General Synthesis of Methyl 1-
Benzyl-1H-1,2,3-triazole-4-carboxylate
Objective: Synthesis of the core scaffold from benzyl azide and methyl propiolate.[1][2]

Reagents: Benzyl azide (1.0 equiv), Methyl propiolate (1.1 equiv), CuSO

5H

O (0.1 equiv), Sodium ascorbate (0.2 equiv).[1]

Solvent System:

-BuOH:H

O (1:1 v/v).

Procedure:

Dissolve benzyl azide in the solvent mixture.

Add methyl propiolate followed by the aqueous solution of CuSO

and sodium ascorbate.

Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
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Workup: Dilute with water and extract with ethyl acetate (

mL). Wash combined organics with brine, dry over anhydrous Na

SO

, and concentrate in vacuo.[1]

Purification: Recrystallize from ethanol or purify via silica gel column chromatography to

yield the white crystalline ester.

Structure-Activity Relationship (SAR) Analysis
The biological efficacy of this scaffold is governed by three distinct regions: the Benzyl Tail

(Region A), the Triazole Linker (Region B), and the Carboxylate Head (Region C).[1]
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Figure 2: SAR segmentation of the benzyl triazole carboxylate scaffold.

Region A: The Benzyl Moiety (Hydrophobic Domain)
This region dictates lipophilicity and fits into hydrophobic pockets of target enzymes (e.g.,

CYP51 or
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-glucosidase).[1]

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like -OMe (methoxy) at the para or meta

positions significantly enhance cytotoxicity against cancer lines (e.g., A549) and improve

-glucosidase inhibition. The electron donation increases the electron density of the triazole
ring via induction.

Electron-Withdrawing Groups (EWGs): Substituents like -F or -NO

often improve antimicrobial activity by increasing metabolic stability and altering the pKa of
the benzyl protons.

Steric Effects: Bulky groups (e.g., tert-butyl) generally decrease activity due to steric clashes

within the enzyme active site, whereas small lipophilic groups (Cl, F) are well-tolerated.[1]

Region B: The Triazole Ring (The Linker)
Dipole Moment: The large dipole moment (~5 D) allows the ring to participate in dipole-dipole

interactions and hydrogen bonding (N2 and N3 atoms act as weak H-bond acceptors).

Rigidity: It acts as a rigid linker, orienting the benzyl and carboxylate groups at a specific

angle (~140°), which is critical for fitting into the active sites of enzymes like lanosterol 14

-demethylase.[1]

Region C: The Carboxylate Moiety (The "Head")
Ester vs. Acid:

Esters (COOR): Generally show higher cell permeability (lipophilicity) and potency in

enzymatic assays where a hydrophobic pocket is adjacent to the catalytic site. They may

act as prodrugs.

Acids (COOH): Often show reduced potency due to poor membrane permeability, though

they are essential for solubility.
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Bioisosterism: Conversion of the ester to a carboxamide (CONHR) frequently enhances

binding affinity by introducing a hydrogen bond donor (the NH group), crucial for interacting

with residues like Glu or Asp in target proteins.

Case Studies & Biological Data[1][3][4][5][6][7][8][9]
[10][11][12][13]
-Glucosidase Inhibition (Diabetes Management)
Benzyl triazole carboxylates act as competitive inhibitors of

-glucosidase, preventing carbohydrate breakdown.

Mechanism: The triazole nitrogen coordinates with active site residues, while the benzyl ring

occupies the hydrophobic entrance.[1]

Key Data:

Compounds with 4-OMe or 3,4-diOMe on the benzyl ring show IC

values superior to the standard drug Acarbose.

Table 1: Comparative

-Glucosidase Inhibition

Compound ID
Benzyl
Substituent (R)

Carboxylate
Group (R')

IC

(

M)

Relative
Potency

Standard Acarbose N/A 146.2 1.0x

4a H -OMe 45.3 3.2x

4b 4-F -OMe 28.7 5.1x

4c 4-OMe -OMe 12.4 11.8x

4d 4-NO -OMe 61.1 2.4x
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Data aggregated from recent SAR studies on triazole-benzothiazole and benzyl-triazole

hybrids.

Antimicrobial & Antifungal Activity[6][9][11][14]
Target: Lanosterol 14

-demethylase (CYP51).

Observation: The triazole N4 coordinates with the heme iron of CYP51.

Optimization: Introduction of a 2,4-difluoro substitution on the benzyl ring (mimicking

Fluconazole) maximizes antifungal potency.[1] The carboxylate ester is often hydrolyzed or

replaced by an alcohol/ether in clinical candidates, but the ester retains moderate activity

against S. aureus.

Future Directions & Optimization Strategy
To evolve this scaffold from a "hit" to a "lead," the following optimization tree is recommended:
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Figure 3: Strategic decision tree for lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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